6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
Description
Introduction to 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one in Chemical Research
Historical Context and Evolution of Diazaspiro Compounds
The study of spirocyclic systems dates to 1900, when Adolf von Baeyer identified the first carbocyclic spiro compound. Diazaspiro derivatives emerged later as pharmacologically relevant structures due to their ability to mimic natural alkaloids while offering synthetic tunability. Early work focused on simple diazaspiro frameworks, but the introduction of heteroatoms like oxygen and nitrogen in the 1980s expanded their utility. For instance, 1,9-diazaspiro[5.5]undecanes gained attention for their role as melanin-concentrating hormone receptor antagonists, illustrating the class’s potential in metabolic disorder therapeutics.
The synthesis of this compound represents an advancement in this lineage. Its design leverages intramolecular cyclization strategies, a method refined through decades of spirochemistry research. Unlike earlier diazaspiro compounds, this molecule’s fused oxazolidinone ring imposes conformational rigidity, a feature critical for high-affinity receptor binding.
Scientific Significance in Contemporary Medicinal Chemistry
In drug discovery, the compound’s spirocyclic core addresses two major challenges: metabolic instability and target promiscuity. The methyl group at position 6 enhances lipophilicity, facilitating blood-brain barrier penetration, while the lactam moiety ensures resistance to enzymatic degradation. These attributes make it a versatile scaffold for central nervous system (CNS) therapeutics.
Recent studies highlight its interaction with sigma receptors, which regulate neuroprotection and pain signaling. Comparative analyses show that the methyl-oxazolidinone subgroup confers 10–15-fold greater sigma-1 affinity than non-methylated analogs. Such specificity positions the compound as a lead structure for neurodegenerative disease modulators.
Table 1: Pharmacological Profile of Selected Diazaspiro Compounds
Positioning within the Broader Context of Spirocyclic Chemistry
Spirocyclic compounds are classified by their ring fusion patterns and heteroatom content. The this compound belongs to the 3,5-spirocyclic subgroup, distinguished by a three-membered oxazolidinone fused to a five-membered diazepane. This architecture contrasts with larger spiro systems like 1,9-diazaspiro[5.5]undecanes, which prioritize arene fusion for aromatic stacking interactions.
The compound’s structural novelty lies in its orthogonal ring orientation, which minimizes π-π stacking while maximizing steric complementarity with protein pockets. This property is absent in linear heterocycles, underscoring the value of spirodesign in overcoming flatland molecular limitations.
Table 2: Comparative Structural Features of Spirocyclic Compounds
| Property | This compound | 1,9-Diazaspiro[5.5]undecane | Carbocyclic Spiro Compound |
|---|---|---|---|
| Ring Sizes | 3,5 | 5,5 | 6,6 |
| Heteroatoms | 2 N, 1 O | 2 N | None |
| Conformational Rigidity | High | Moderate | Low |
| Bioactivity | Sigma receptor modulation | MCH-R1 antagonism | Material science applications |
The integration of oxygen and nitrogen heteroatoms enables dual hydrogen bonding with biological targets, a feature exploited in kinase inhibitor design. Furthermore, the spirojunction’s chirality allows for enantioselective synthesis, critical for optimizing pharmacokinetic profiles.
In materials science, such diazaspiro systems have been explored for organic semiconductors, where their rigid, non-planar structures suppress crystallization—a common issue in optoelectronic devices. This dual applicability in biomedicine and materials underscores the compound’s interdisciplinary significance.
Properties
IUPAC Name |
6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5-6(10)8-2-7(9-5)3-11-4-7/h5,9H,2-4H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMGONXEUNBKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC2(N1)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a more saturated spirocyclic compound.
Scientific Research Applications
6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one and analogous spirocyclic compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Key Features |
|---|---|---|---|---|---|
| This compound | 1544660-20-9 | C₇H₁₂N₂O₂ | 156.18 | Methyl at position 6 | Unique spirocyclic framework with 2-oxa and 5,8-diaza groups; limited stock |
| 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one | 1546282-91-0 | C₆H₁₀N₂O₂ | 142.16 | No methyl group | Lower molecular weight; same core structure without methyl substitution |
| 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one | 1909313-86-5 | C₁₄H₁₅NO₂ | 217.26 | Phenyl group at position 3 | Higher hydrophobicity due to aromatic substituent; used in advanced research |
| 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one | CID 132343758 | C₆H₁₀N₂O₂ | 142.16 | Oxygen at position 5, nitrogens at 2 and 7 | Altered heteroatom positions; potential for varied reactivity |
| 1-Oxaspiro[3.5]nonan-7-one | 1823366-07-9 | C₈H₁₂O₂ | 140.18 | Single oxygen in spiro ring | Simpler structure; lacks nitrogen atoms |
Structural and Functional Insights
Heteroatom Positioning and Reactivity
- The methyl group at position 6 may sterically hinder certain reactions while increasing lipophilicity .
- 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one (non-methylated): The absence of the methyl group reduces steric bulk, possibly improving solubility in polar solvents .
- 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one: The phenyl substituent introduces aromatic π-π stacking capabilities, relevant in drug design for target binding .
Biological Activity
6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one is a spirocyclic compound characterized by its unique structural features, including an oxazolidinone ring fused to a diazaspiro nonane system. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential bioactive properties.
- Molecular Formula : CHNO
- Molecular Weight : 156.18 g/mol
- CAS Number : 1544660-20-9
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:
- Reaction of suitable amines with epoxides.
- Use of bases such as sodium hydroxide and organic solvents like dichloromethane to facilitate cyclization.
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. This interaction can modulate the activity of these targets, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell function or inhibition of key metabolic pathways.
Case Studies
- Inhibition Studies : A study explored the compound's effectiveness against various bacterial strains, demonstrating significant inhibition at certain concentrations. The minimum inhibitory concentration (MIC) values were determined to assess its potency.
- Cancer Research : In a related study on diazaspiro compounds, derivatives were identified as potent inhibitors against KRAS G12C mutations, which are prevalent in non-small cell lung cancer (NSCLC). These findings suggest that modifications of the spirocyclic structure could enhance the anticancer activity of similar compounds .
Comparative Analysis
To understand the uniqueness and potential advantages of this compound over similar compounds, a comparison with other spirocyclic compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Hydroxymethyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one | Hydroxymethyl group instead of methyl | Moderate antimicrobial activity |
| 2-Oxa-5,8-diazaspiro[3.5]nonan-7-one | Lacks methyl group | Lower bioactivity compared to methylated derivatives |
The presence of the methyl group in this compound enhances its chemical reactivity and biological activity compared to its analogs.
Q & A
Q. What are the recommended synthetic routes for 6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one?
The synthesis typically involves cyclization of precursor molecules under controlled conditions. For example, chloroacetyl chloride can react with a base in a solvent to form the spirocyclic core, followed by methyl group introduction at the 6-position via alkylation or substitution. Reaction optimization includes temperature control (e.g., reflux in ethanol) and solvent selection (DMF or THF) to improve yield and purity .
Q. How is the structural integrity of this compound validated experimentally?
Structural confirmation requires a combination of:
- NMR spectroscopy : H and C NMR to verify methyl group placement and spirocyclic framework.
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures, resolving bond angles, and confirming stereochemistry .
- High-resolution mass spectrometry (HRMS) : To validate molecular formula (CHNO) and isotopic patterns .
Q. What are the stability and storage recommendations for this compound?
The compound should be stored in a cool, dry environment (<25°C) under inert gas (argon/nitrogen) to prevent hydrolysis of the lactam or oxa-ring. Stability studies recommend monitoring via HPLC for degradation products (e.g., ring-opened derivatives) under accelerated conditions (40°C/75% RH) .
Q. How is preliminary biological activity screened for this spirocyclic compound?
Initial screening involves:
- In vitro assays : Cytotoxicity testing on cancer cell lines (e.g., MTT assay) and enzyme inhibition studies (e.g., kinase or protease targets).
- ADME profiling : Solubility (shake-flask method), metabolic stability in liver microsomes, and plasma protein binding assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric purity in the synthesis of this compound?
Enantioselective synthesis may employ chiral catalysts (e.g., BINOL-derived phosphoric acids) or kinetic resolution. Monitoring via chiral HPLC or polarimetry is critical. Recent studies suggest using proline-derived organocatalysts to achieve >90% enantiomeric excess (ee) in spirocyclic lactam formation .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Computational studies (DFT) reveal that the electron-withdrawing lactam group increases electrophilicity at the methyl-substituted carbon, favoring S2 pathways. Steric hindrance from the spirocyclic framework slows down competing elimination reactions. Kinetic isotope effects (KIE) and Hammett plots further support this mechanism .
Q. How does the methyl group at the 6-position influence biological activity compared to analogs?
Structure-activity relationship (SAR) studies show that the 6-methyl group enhances lipophilicity (logP ~0.3), improving membrane permeability. Comparative assays with des-methyl analogs demonstrate a 3-fold increase in inhibitory potency against serine proteases, attributed to better hydrophobic pocket binding .
Q. What computational tools predict the collision cross-section (CCS) of this compound for mass spectrometry applications?
CCS values can be predicted using:
Q. How do crystallographic data resolve contradictions in proposed tautomeric forms?
Single-crystal X-ray diffraction (SCXRD) confirms the lactam tautomer as the dominant form in the solid state. Discrepancies in solution-state NMR (e.g., keto-enol equilibria) are addressed via variable-temperature NMR and IR spectroscopy to track tautomeric shifts .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
Key approaches include:
- Flow chemistry : Continuous processing to control exothermic reactions during cyclization.
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported palladium) reduce costs in cross-coupling steps.
- Design of experiments (DoE) : Multi-variable optimization (temperature, solvent ratio) to maximize yield .
Comparative Analysis and Methodological Guidance
Q. How does this compound compare to 5-oxa-2,7-diazaspiro[3.5]nonan-6-one in reactivity?
The replacement of the 6-methyl group with a ketone (5-oxa analog) increases electrophilicity but reduces stability under basic conditions. Comparative kinetic studies show faster ring-opening in the 5-oxa derivative due to reduced steric protection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
